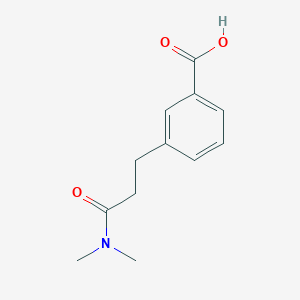

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Dimethylamino)benzoic acid is a benzoic acid derivative . It is a light yellow to yellow-beige crystalline powder . It has been used to analyze glucose content from the extraction of starch and soluble sugars .

Molecular Structure Analysis

The linear formula of 3-(Dimethylamino)benzoic acid is (CH3)2NC6H4CO2H . Its molecular weight is 165.19 .Chemical Reactions Analysis

3-(Dimethylamino)benzoic acid has been used to quantify the activity of peroxidase and manganese peroxidase .Physical And Chemical Properties Analysis

3-(Dimethylamino)benzoic acid is a powder that is soluble in methanol (50 mg/mL), but insoluble in water . It has a melting point of 148-150 °C .Scientific Research Applications

1. Development of Polyphenoloxidase and Phenoloxidase Activity by Zymograms

- Application Summary : This compound was used as a substrate for the development of polyphenoloxidase and phenoloxidase activity by zymograms. The technique was standardized using commercial enzymes of laccase (T. versicolor) and horseradish .

- Methods of Application : A sequential staining process of polyphenoloxidase and phenoloxidase enzymes was designed by the zymography technique. Electrophoresis was carried out under native conditions, and later, first staining was carried out with a revealing solution of 3-methyl-2-benzothiazoline hydrazone (MBTH)—3-dimethylamino benzoic acid (DMAB) that allowed the visualization of polyphenoloxidase enzymes .

- Results or Outcomes : The technique showed great sensitivity to detect the different enzymatic activities (1.56 Activity Unit/mL minimum) in the same gel without interference between the enzymes and the solutions used .

2. Synthesis of Novel Lanthanide Complexes

- Application Summary : This compound was used to synthesize novel lanthanide complexes with 5,5′-dimethyl-2,2′ bipyridine. Both complexes exhibited dimeric structures based on X-ray diffraction analysis .

- Methods of Application : Two isostructural lanthanide complexes were synthesized by solvent evaporation with 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine as ligands .

- Results or Outcomes : The fluorescence spectra of one of the complexes were studied and the fluorescence lifetime values were determined, and the energy transfer mechanism of the complex was elucidated .

3. Analysis of Glucose Content

- Application Summary : This compound has been used to analyse glucose content from the extraction of starch and soluble sugars .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Quantification of Peroxidase Activity

- Application Summary : 3-dimethylaminobenzoic acid (DMAB) can be used to quantify the activity of peroxidase .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

5. Industrial Applications

- Application Summary : This compound has various industrial applications such as a corrosion inhibitor, an additive to automotive engine antifreeze coolants and in other waterborne systems, a nucleating agent for polyolefin, a dye intermediate, a stabilizer in photographic processing, and as a catalyst .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

6. Analysis of Starch and Soluble Sugars

- Application Summary : This compound has been used to analyse glucose content from the extraction of starch and soluble sugars .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Quantification of Peroxidase Activity

- Application Summary : 3-dimethylaminobenzoic acid (DMAB) can be used to quantify the activity of peroxidase .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

5. Industrial Applications

- Application Summary : This compound has various industrial applications such as a corrosion inhibitor, an additive to automotive engine antifreeze coolants and in other waterborne systems, a nucleating agent for polyolefin, a dye intermediate, a stabilizer in photographic processing, and as a catalyst .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

6. Analysis of Starch and Soluble Sugars

- Application Summary : This compound has been used to analyse glucose content from the extraction of starch and soluble sugars .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

properties

IUPAC Name |

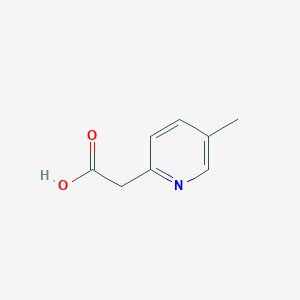

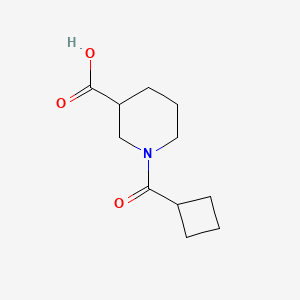

3-[3-(dimethylamino)-3-oxopropyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)11(14)7-6-9-4-3-5-10(8-9)12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUYHQSFZZTYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)